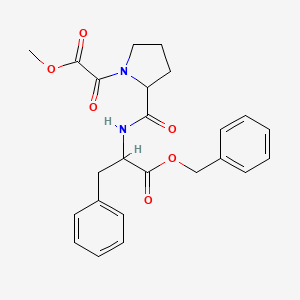

Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 2-[[1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPXNIBWDJBVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Carbomethoxycarbonyl-D-Pro-D-Phe-Benzylester beinhaltet typischerweise den Schutz von Aminosäuren, gefolgt von Kupplungsreaktionen. Der Prozess beginnt mit dem Schutz der Aminogruppe von Prolin und Phenylalanin unter Verwendung von Carbomethoxycarbonyl-(Cbz)-Gruppen. Die geschützten Aminosäuren werden dann unter Verwendung von Standard-Peptidkupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) gekoppelt. Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Benzylalkohol unter sauren Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Carbomethoxycarbonyl-D-Pro-D-Phe-Benzylester folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Peptidsynthesizer und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung .

Analyse Chemischer Reaktionen

Reaktionstypen

Carbomethoxycarbonyl-D-Pro-D-Phe-Benzylester durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Ester- und Amid-Funktionsgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Nucleophile wie Hydroxidionen (OH-) oder Amine (NH2-)

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Carbomethoxycarbonyl-D-Pro-D-Phe-Benzylester entfaltet seine Wirkungen, indem es die Bindung des HIV-1-Hüllproteins gp120 an das Zell-Oberflächen-Glykoprotein CD4 hemmt. Diese Hemmung verhindert, dass das Virus an Wirtszellen bindet und in diese eindringt, wodurch der Infektionsprozess blockiert wird. Die Verbindung interagiert mit bestimmten Stellen auf gp120 und stört seine Fähigkeit, an CD4 zu binden.

Wirkmechanismus

Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester exerts its effects by inhibiting the binding of the HIV-1 envelope protein gp120 to the cell surface glycoprotein CD4. This inhibition prevents the virus from attaching to and entering host cells, thereby blocking the infection process . The compound interacts with specific sites on gp120, disrupting its ability to bind to CD4 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Carbomethoxycarbonyl-D-Pro-D-Phe-Methylester

- Carbomethoxycarbonyl-D-Pro-D-Phe-Ethylester

- Carbomethoxycarbonyl-D-Pro-D-Phe-Isopropylester

Einzigartigkeit

Carbomethoxycarbonyl-D-Pro-D-Phe-Benzylester ist aufgrund seiner spezifischen Veresterung mit Benzylalkohol einzigartig, was ihm besondere chemische Eigenschaften und biologische Aktivität verleiht. Im Vergleich zu seinen Methyl-, Ethyl- und Isopropyl-Gegenstücken zeigt der Benzylester eine verbesserte Stabilität und Bindungsaffinität zu gp120 .

Biologische Aktivität

Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester (CAS No. 129988-00-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of phenylalanine and is characterized by its unique molecular structure, which includes a carbomethoxy group, a proline residue, and a benzyl ester moiety.

Chemical Structure

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of indoles and quinoxalines have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . While specific data on this compound is limited, it is reasonable to hypothesize similar activity due to structural similarities.

- Anticancer Potential : The anticancer properties of related compounds have been explored extensively. In particular, certain derivatives have demonstrated potent efficacy against ovarian cancer xenografts in animal models, achieving tumor growth suppression rates exceeding 100% . This suggests that this compound could potentially exhibit similar anticancer effects.

- Enzymatic Hydrolysis : The compound's ester group is susceptible to hydrolysis by carboxylic ester hydrolases, which are enzymes prevalent in various biological systems. This hydrolysis can lead to the release of bioactive metabolites that may contribute to the compound's overall biological effects .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.